N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide is a complex organic compound with the molecular formula and a molecular weight of approximately 508.49 g/mol. This compound exhibits significant structural complexity, featuring multiple functional groups that contribute to its potential biological activity and applications in scientific research.
This compound can be classified under several categories:
The synthesis of N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide typically involves multi-step organic reactions, including:
Each step requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide features:
The compound's structural details can be represented in various formats such as SMILES notation or InChI strings for computational modeling:
C(C(=O)N[C@H](C1=CC=CC=C1)NCC2=NOC(=N2)C(C3=CC(=C(C=C3)F)F)=C(C(C)=O)=C(C)=C(C)=C(C)=O)
This notation reflects the complex connectivity of atoms within the molecule.
The compound is expected to participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically studied under controlled conditions to assess reactivity patterns and product distributions. Kinetic studies may also be conducted to understand the rates of these reactions.
The mechanism of action for N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide is not fully elucidated but likely involves:
Studies may involve assessing binding affinities using techniques such as surface plasmon resonance or fluorescence polarization assays.
Characterization techniques such as IR (Infrared Spectroscopy), NMR, and UV-visible spectroscopy are essential for analyzing physical properties.
N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide has potential applications in:
Research into this compound can lead to advancements in drug discovery and development strategies within pharmaceutical sciences.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4